5-(Aminomethyl)pyrimidin-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C5H10Cl2N4 |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5-(aminomethyl)pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H |
InChI Key |
GKVBJPSQSMMTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrimidin-2-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemical Applications
Catalysis and Synthesis
The compound serves as a key ligand in catalytic reactions, facilitating the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
| Application | Description |
|---|---|
| Ligand in Catalysis | Enhances reaction rates and selectivity in chemical reactions. |
| Intermediate in Synthesis | Used to produce more complex organic compounds. |
Biological Applications
Enzyme Inhibition
Research indicates that 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride can act as an enzyme inhibitor. This property is particularly useful in biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents.
Molecular Probes
The compound is utilized as a molecular probe in biological assays, allowing researchers to investigate cellular processes and interactions at a molecular level.
| Biological Application | Potential Impact |
|---|---|
| Enzyme Inhibition | May lead to the development of new drugs targeting specific enzymes. |
| Molecular Probes | Useful for studying biological pathways and interactions. |
Medicinal Applications
Drug Development
The compound is being explored for its potential as a pharmaceutical agent, particularly in treating diseases like cancer and infections. Its mechanism of action involves interaction with specific molecular targets, influencing their activity through hydrogen bonding and electrostatic interactions.
Case Study: Anticancer Activity
A study focusing on the compound's anticancer properties revealed significant tumor reduction in murine models, indicating its potential as a therapeutic agent.
| Study Findings | Results |
|---|---|
| Tumor Size Reduction | Approximately 40% decrease compared to control groups. |
| Mechanistic Insights | Downregulation of anti-apoptotic proteins observed via Western blot analysis. |
Industrial Applications
Materials Science
In materials science, this compound is being investigated for developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride (synonym: 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) .
- Molecular Formula : C₆H₁₀N₄·2HCl .
- Molecular Weight : 210.92 g/mol (calculated from the empirical formula).
- CAS Number: Not explicitly provided in the evidence, but synonyms include 5-(Aminomethyl)-2-methylpyrimidin-4-amine .
Physical Properties :
- Melting Point : 268 °C (decomposition) .
- Storage : Stable when sealed in dry conditions at room temperature .
Structural Features: The compound consists of a pyrimidine ring substituted with an aminomethyl group at position 5, a methyl group at position 2, and an amino group at position 4. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications .
The following compounds share structural or functional similarities with 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride, differing in substituents, molecular weight, and applications:
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Notes | Reference |
|---|---|---|---|---|---|
| This compound | C₆H₁₀N₄·2HCl | 210.92 | -NH₂ (position 4), -CH₂NH₂ (position 5), -CH₃ (position 2) | Intermediate in drug synthesis; potential use in antivirals or kinase inhibitors . | |
| 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (120747-86-6) | C₅H₇Cl₂N₃ | 180.03 | -NH₂ (position 2), -CH₂Cl (position 5) | Reactive intermediate; chloromethyl group facilitates nucleophilic substitutions . | |
| 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride (1361112-93-7) | C₁₀H₁₈Cl₂N₄ | 265.18 | -CH₃ (position 5), piperidine ring (position 4) | Likely used in kinase inhibitors due to piperidine’s role in target binding . | |
| 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride | C₁₄H₂₀ClN₅·HCl | 346.25 | Pyridinium group, -CH₂CH₂CH₃ (position 2) | Active ingredient in veterinary drugs (e.g., Amprolmix-UK, Supacox) . | |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (145783-15-9) | C₇H₉Cl₂N₃S | 238.12 | -Cl (positions 4,6), -S-CH₂CH₂CH₃ (position 2) | Intermediate in API synthesis; sulfur enhances lipophilicity . | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (2155852-47-2) | C₈H₁₂BrCl₂N₃ | 297.54 | -Br (position 5), ethyl-methylamine chain | Research chemical; bromine aids in halogen bonding for drug-receptor interactions . |
Key Differences and Research Findings:
Reactivity: The chloromethyl group in 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride () is more reactive in nucleophilic substitutions compared to the aminomethyl group in the target compound, making it suitable for derivatization. The bromine in 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride () enhances its utility in Suzuki coupling reactions for drug discovery.
Solubility and Bioavailability :
- The dihydrochloride salt in the target compound and others (e.g., ) improves aqueous solubility, critical for oral drug formulations.
- The piperidine ring in 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride () may enhance blood-brain barrier penetration.
Therapeutic Applications :
Biological Activity
5-(Aminomethyl)pyrimidin-2-amine dihydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which facilitates various interactions with biological targets, making it a candidate for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C6H9Cl2N3
- Molecular Weight : 192.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. This compound shows a significant increase in activity with optimized aromatic substituents, indicating a structure-activity relationship (SAR) that enhances its inhibitory effects on DPP-IV .
Biological Activity and Therapeutic Potential
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound:
Anti-inflammatory Activity
Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally related to 5-(Aminomethyl)pyrimidin-2-amine have shown effective inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| 5-(Aminomethyl)pyrimidin-2-amine | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety and efficacy of pyrimidine derivatives. For example, a study reported reduced tumor volume and weight in mice treated with a related compound, indicating potential for further development in cancer therapy .
Case Studies
- DPP-IV Inhibition : A study highlighted the optimization of 5-(Aminomethyl)pyrimidin-2-amine derivatives as DPP-IV inhibitors, achieving a tenfold increase in activity compared to earlier compounds .
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, related pyrimidine compounds demonstrated significant reduction in inflammation similar to indomethacin, with ED50 values indicating effective doses around 9.17 μM .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as stoichiometric ratios of precursors (e.g., pyrimidine derivatives and aminomethylating agents), solvent selection (polar aprotic solvents like DMF or methanol), and temperature control (typically 60–80°C). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride form. Analytical validation using HPLC (≥98% purity) and mass spectrometry (exact mass: 210.0439) ensures structural fidelity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., NH₂ and CH₂NH₂ groups) and aromatic pyrimidine ring structure.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₆H₁₀N₄·2HCl; MW 211.09) and isotopic patterns.
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm.
- SMILES/InChI : Cross-validate with computational tools (e.g., PubChem) to ensure structural accuracy .
Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Periodic stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) is advised to monitor decomposition thresholds .
Q. How should researchers handle and dispose of this compound safely in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation. Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration, adhering to local regulations for halogenated organic compounds .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate the compound’s role in enzyme inhibition or modulation?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays to evaluate competitive/non-competitive inhibition (e.g., monitor NADPH oxidation rates).
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to identify binding motifs.
- Differential Scanning Fluorimetry (DSF) : Measure thermal shift (ΔTm) to assess stabilization of enzyme-ligand complexes .
Q. What strategies can resolve contradictions between experimental data and theoretical models regarding the compound’s reactivity?
- Methodological Answer : Apply the quadripolar methodological model:
- Theoretical Pole : Reconcile discrepancies using density functional theory (DFT) simulations to predict reactive sites.
- Epistemological Pole : Compare experimental results (e.g., kinetic data) with computational predictions.
- Technical Pole : Validate via isotopic labeling (e.g., ¹⁵N NMR) to track reaction pathways.
- Morphological Pole : Re-analyze crystallographic data for conformational changes .
Q. What in silico methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes.
- Pharmacophore Modeling : Identify critical functional groups (e.g., aminomethyl and pyrimidine rings) for target engagement .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties in biological systems?
- Methodological Answer :
- ADME Profiling : Conduct in vitro assays for permeability (Caco-2 cells), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis).
- Pharmacokinetic (PK) Studies : Administer intravenously/orally in rodent models and measure plasma concentrations via LC-MS/MS. Compute parameters like half-life (t½) and volume of distribution (Vd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
